Cas no 89938-16-9 (2-iodo-3-methylaniline)

2-iodo-3-methylaniline structure
2-iodo-3-methylaniline structure
상품 이름:2-iodo-3-methylaniline
CAS 번호:89938-16-9
MF:C7H8IN
메가와트:233.049593925476
MDL:MFCD11505640
CID:706884
PubChem ID:20077496

2-iodo-3-methylaniline 화학적 및 물리적 성질

이름 및 식별자

    • Benzenamine, 2-iodo-3-methyl-
    • 2-IODO-3-METHYLANILINE
    • 2-Iodo-3-methylbenzenamine (ACI)
    • m-Toluidine, 2-iodo- (7CI)
    • AS-46345
    • SCHEMBL8773077
    • CL9431
    • 89938-16-9
    • DTXSID40602188
    • CS-0094462
    • AKOS025403194
    • MFCD11505640
    • EN300-88612
    • m-Toluidine, 2-iodo-
    • 2-iodo-3-methyl-aniline
    • SY034644
    • 2-iodo-3-methylaniline
    • MDL: MFCD11505640
    • 인치: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
    • InChIKey: GVVUQVPDBMPZKL-UHFFFAOYSA-N
    • 미소: IC1C(C)=CC=CC=1N

계산된 속성

  • 정밀분자량: 232.97
  • 동위원소 질량: 232.97
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 94.9
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 26A^2

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.8±0.1 g/cm3
  • 융해점: No data available
  • 비등점: 268.6±28.0 °C at 760 mmHg
  • 플래시 포인트: 116.2±24.0 °C
  • 증기압: No data available

2-iodo-3-methylaniline 보안 정보

2-iodo-3-methylaniline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165102-25g
2-Iodo-3-methylaniline
89938-16-9 98%
25g
¥5192.00 2024-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06615-1g
2-Iodo-3-methylaniline
89938-16-9 95%
1g
¥282.0 2024-07-18
Enamine
EN300-88612-10.0g
2-iodo-3-methylaniline
89938-16-9 95%
10.0g
$707.0 2023-02-11
Enamine
EN300-88612-0.05g
2-iodo-3-methylaniline
89938-16-9 95%
0.05g
$22.0 2023-09-01
Enamine
EN300-88612-0.1g
2-iodo-3-methylaniline
89938-16-9 95%
0.1g
$33.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165102-100mg
2-Iodo-3-methylaniline
89938-16-9 98%
100mg
¥123.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165102-1g
2-Iodo-3-methylaniline
89938-16-9 98%
1g
¥439.00 2024-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06615-250mg
2-Iodo-3-methylaniline
89938-16-9 95%
250mg
¥117.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06615-5g
2-Iodo-3-methylaniline
89938-16-9 95%
5g
¥1124.0 2024-07-18
Alichem
A013033347-500mg
2-Iodo-3-methylaniline
89938-16-9 97%
500mg
$823.15 2023-08-31

2-iodo-3-methylaniline 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  3 h, rt → reflux
참조
Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis
Bell, George E.; Fyfe, James W. B.; Israel, Eva M.; Slawin, Alexandra M. Z. ; Campbell, Matthew; et al, Organic Letters, 2022, 24(16), 3024-3027

합성회로 2

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  78 °C
참조
Indole synthesis based on a modified Koser reagent
Fra, Laura; Millan, Alba; Souto, Jose A.; Muniz, Kilian, Angewandte Chemie, 2014, 53(28), 7349-7353

합성회로 3

반응 조건
1.1 Reagents: Iodine ,  Potassium iodide ,  Oxygen Solvents: Acetonitrile ;  2 h, 160 °C
참조
A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen
Rong, Nianxin; Yuan, Yongsheng; Chen, Huijie; Yao, Changguang; Li, Teng; et al, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

합성회로 4

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  rt
참조
Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional Quinolines
Praveen, Chandrasekar; Perumal, P. T., Synthesis, 2016, 48(6), 855-864

합성회로 5

반응 조건
참조
Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds
Chikkade, Prasanna Kumara; Shimizu, Yohei; Kanai, Motomu, Chemical Science, 2014, 5(4), 1585-1590

합성회로 6

반응 조건
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1)
참조
Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors
Ito, Motoki; Yamabayashi, Yuka; Oikawa, Mio; Kano, Emi; Higuchi, Kazuhiro; et al, Organic Chemistry Frontiers, 2021, 8(12), 2963-2969

합성회로 7

반응 조건
1.1 Reagents: Iodine Solvents: Acetic acid ;  30 min, rt; 12 h, 120 °C
참조
Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilines
Hoque, Mohammad Mazharol; Halim, Mohammad A.; Rahman, Mohammad Mizanur; Hossain, Mohammad Ismail; Khan, Wahab Md., Journal of Molecular Structure, 2013, 1054, 1054-1055

합성회로 8

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformations
Boelke, Andreas; Nachtsheim, Boris J., ChemRxiv, 2019, 1, 1-16

합성회로 9

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative Transformations
Boelke, Andreas; Nachtsheim, Boris J., Advanced Synthesis & Catalysis, 2020, 362(1), 184-191

합성회로 10

반응 조건
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  65 °C; 2 h, 65 °C
참조
Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide Derivatives
Gronnier, Colombe; Boissonnat, Guillaume; Gagosz, Fabien, Organic Letters, 2013, 15(16), 4234-4237

2-iodo-3-methylaniline Raw materials

2-iodo-3-methylaniline Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:89938-16-9)2-iodo-3-methylaniline
A843378
순결:99%
재다:5g
가격 ($):152.0